molecular formula C26H30N4O3S B6523831 2-({4-oxo-3-[3-oxo-3-(piperidin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 451464-45-2

2-({4-oxo-3-[3-oxo-3-(piperidin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No. B6523831
CAS RN: 451464-45-2
M. Wt: 478.6 g/mol
InChI Key: KINNMIHKPCGEHL-UHFFFAOYSA-N
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Description

Compounds with similar structures often have important biological activities. For example, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of similar compounds often involves catalytic reactions. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray crystallography. For example, in a similar compound, the piperidine ring exhibited a chair conformation .


Chemical Reactions Analysis

The chemical reactions of a compound can be analyzed based on its functional groups. For example, compounds with boronic esters have been reported to undergo protodeboronation .

Scientific Research Applications

Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation

Background: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored .

Applications: The compound can be utilized in catalytic protodeboronation reactions. Specifically, it enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. This process involves the removal of a boron group from the boronic ester, followed by hydromethylation of alkenes. Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Oxazole Derivatives

Background: Oxazoles and their derivatives represent a versatile family of heterocyclic compounds with applications in both synthetic and medicinal chemistry .

Applications: While the specific compound you provided is not directly mentioned, oxazole derivatives exhibit diverse properties and reactivity. These compounds find use in drug discovery, agrochemicals, and materials science. Researchers explore their potential as:

Mechanism of Action

The mechanism of action of a compound often depends on its biological target. For example, some indole derivatives have been found to inhibit ADAMTS, which are involved in the degradation of cartilage .

Future Directions

The future directions in the study of a compound often depend on its biological activity and potential therapeutic applications. For example, indole derivatives with diverse biological activities have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-[4-oxo-3-(3-oxo-3-piperidin-1-ylpropyl)quinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3S/c31-23(27-15-13-20-9-3-1-4-10-20)19-34-26-28-22-12-6-5-11-21(22)25(33)30(26)18-14-24(32)29-16-7-2-8-17-29/h1,3-6,9-12H,2,7-8,13-19H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINNMIHKPCGEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({4-oxo-3-[3-oxo-3-(piperidin-1-yl)propyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide

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